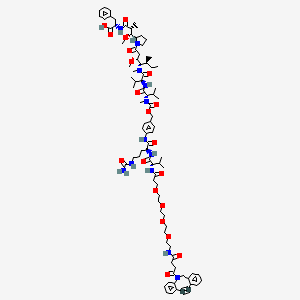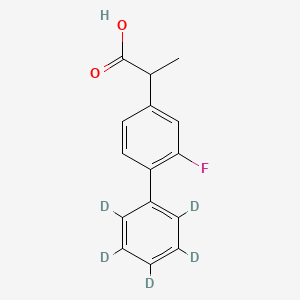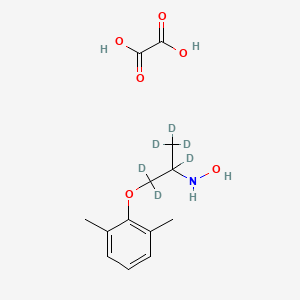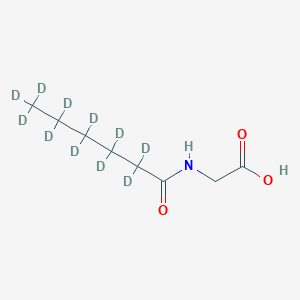
Hexanoylglycine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoylglycine-d11 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into hexanoylglycine enhances its utility in various analytical and biochemical applications, particularly in the study of metabolic pathways and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoylglycine-d11 is synthesized by incorporating deuterium into hexanoylglycine. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of hexanoyl chloride with glycine in the presence of a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6). The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels. The compound is then subjected to rigorous quality control tests to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoylglycine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Hexanoylglycine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in the analysis of metabolic disorders and the study of enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and the optimization of industrial processes
Mecanismo De Acción
Hexanoylglycine-d11 exerts its effects by acting as a stable isotope tracer. The incorporation of deuterium allows for the precise tracking of the compound in biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with this compound during its metabolism and distribution .
Comparación Con Compuestos Similares
Hexanoylglycine-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as hexanoylglycine. The presence of deuterium enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Hexanoylglycine: The non-deuterated form of hexanoylglycine.
Octanoylglycine: An acyl glycine with a longer carbon chain.
Butanoylglycine: An acyl glycine with a shorter carbon chain
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
UPCKIPHSXMXJOX-GILSBCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
SMILES canónico |
CCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


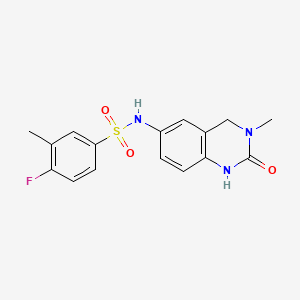
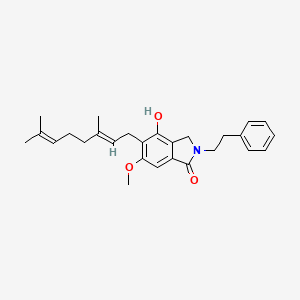
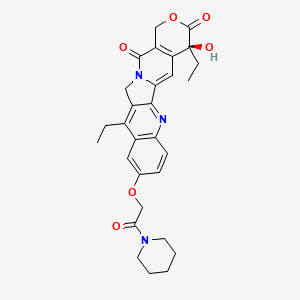
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
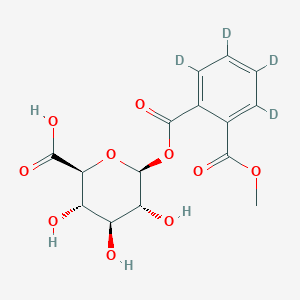

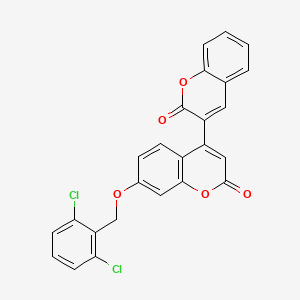
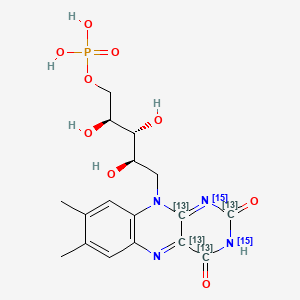
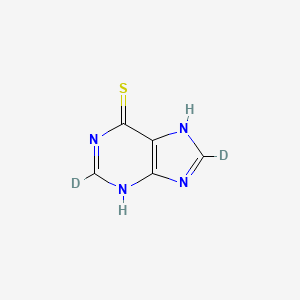
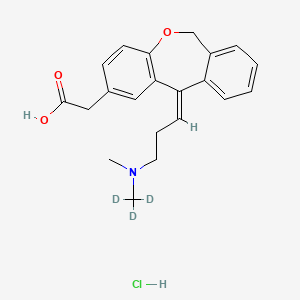
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
